molecular formula C10H14O3 B1599823 2-(4-Methoxybenzyloxy)ethanol CAS No. 13807-89-1

2-(4-Methoxybenzyloxy)ethanol

Cat. No.: B1599823
CAS No.: 13807-89-1
M. Wt: 182.22 g/mol
InChI Key: PHXZOQVBYCJBHO-UHFFFAOYSA-N
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Description

2-(4-Methoxybenzyloxy)ethanol is an organic compound with the molecular formula C10H14O3. It is characterized by a benzene ring substituted with a methoxy group (-OCH3) and an ethylene glycol moiety. This compound is known for its utility in organic synthesis, particularly in the protection of alcohols and carboxylic acids.

Synthetic Routes and Reaction Conditions:

  • Protection of Alcohols: One common method involves reacting this compound with alcohols in the presence of a base or acid. This reaction typically uses benzyl halides or benzyl trichloroacetimidate.

  • Neutral Conditions: Another approach uses 2-(4-Methoxybenzyloxy)-4-methylquinoline in combination with methyl triflate to transfer the para-methoxybenzyl (PMB) protecting group onto alcohols under neutral conditions.

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using similar methods as described above, with optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form the corresponding aldehyde or carboxylic acid.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohol.

  • Substitution: Substitution reactions can occur at the benzene ring, leading to various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: 4-Methoxybenzaldehyde or 4-Methoxybenzoic acid.

  • Reduction Products: 2-(4-Methoxybenzyloxy)ethane.

  • Substitution Products: Various substituted benzene derivatives.

Scientific Research Applications

2-(4-Methoxybenzyloxy)ethanol is widely used in scientific research due to its versatility:

  • Chemistry: It serves as a protecting group in organic synthesis, particularly for alcohols and carboxylic acids.

  • Biology: It is used in the study of enzyme mechanisms and inhibition.

  • Industry: It is employed in the production of various chemical intermediates and fine chemicals.

Mechanism of Action

The mechanism by which 2-(4-Methoxybenzyloxy)ethanol exerts its effects involves its role as a protecting group. It forms a stable ether bond with alcohols, preventing them from reacting with other reagents during synthesis. The molecular targets and pathways involved are typically the functional groups on the alcohol or carboxylic acid being protected.

Comparison with Similar Compounds

  • Benzyl alcohol

  • Benzyl chloride

  • Para-methoxybenzyl (PMB) chloride

  • 2-(4-Methoxybenzyloxy)-4-methylquinoline

Properties

IUPAC Name

2-[(4-methoxyphenyl)methoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-12-10-4-2-9(3-5-10)8-13-7-6-11/h2-5,11H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHXZOQVBYCJBHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10434852
Record name 2-(4-METHOXYBENZYLOXY)ETHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10434852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13807-89-1
Record name 2-[(4-Methoxyphenyl)methoxy]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13807-89-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-METHOXYBENZYLOXY)ETHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10434852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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